{2-[(Cyclohexylamino)methyl]phenoxy}
カタログ番号:
B1183805
分子量:
263.337
InChIキー:
FYJOKGWOIQGNRB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2-[(Cyclohexylamino)methyl]phenoxy is a substituted phenoxy compound featuring a cyclohexylamino-methyl group at the 2-position of the phenoxy core.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.337 |
IUPAC名 |
2-[2-[(cyclohexylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)11-19-14-9-5-4-6-12(14)10-16-13-7-2-1-3-8-13/h4-6,9,13,16H,1-3,7-8,10-11H2,(H,17,18) |
InChIキー |
FYJOKGWOIQGNRB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=CC=C2OCC(=O)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their properties:
Structural and Functional Analysis
- Phenoxy Core Modifications: The target compound’s phenoxy group is substituted at the 2-position with a cyclohexylamino-methyl group, which introduces steric bulk and lipophilicity. In contrast, the boronic acid derivative () replaces the cyclohexylamine with a boronic acid and methoxyethyl group, enhancing hydrogen-bonding capacity and enzyme-targeting specificity . Propionic acid derivatives () retain the phenoxy moiety but incorporate sulphur or oxygen-based substituents, optimizing anti-inflammatory activity through COX/LOX enzyme modulation .
- Cyclohexylamine vs. Other Amine Substituents: The cyclohexylamino group in the target compound may enhance membrane permeability due to its lipophilic nature compared to smaller amines (e.g., methylamine).
- Biological Activity: The boronic acid analog () exhibits potent HDAC inhibition at 1 µM, outperforming trichostatin A (1.5 µM). This highlights the importance of boronic acid in forming stable enzyme-inhibitor complexes, a feature absent in the target compound . Cyclohexylmethylamine-substituted acids () maintain analgesic efficacy despite structural bulk, implying that the target compound’s cyclohexylamino group could similarly retain activity in neurological targets .
Therapeutic Potential and Limitations
- Advantages: The cyclohexylamino group may improve pharmacokinetic properties (e.g., half-life) via increased lipophilicity.
- Limitations: Absence of polar groups (e.g., boronic acid) may reduce target-binding affinity compared to ’s HDAC inhibitors. Synthetic complexity of the cyclohexylamino-methyl group could impact scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
